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Compound of Interest

Compound Name: Glycyl-L-alanine

Cat. No.: B1332730

A deep dive into the solvation behavior of the dipeptide Glycyl-L-alanine across a spectrum of
solvents reveals the critical role of solvent-solute interactions in dictating its thermodynamic
and physicochemical properties. This guide provides a comprehensive comparison of key
solvation parameters, supported by experimental data, to aid researchers, scientists, and drug
development professionals in understanding and predicting the behavior of peptides in various
environments.

The solvation of peptides is a fundamental process that governs their structure, stability, and
biological activity. Glycyl-L-alanine, a simple dipeptide, serves as an excellent model for
studying these complex interactions. This analysis synthesizes data from various studies to
present a comparative overview of its solvation in aqueous and mixed organic solvents.

Thermodynamic Insights into Solvation

The energetics of Glycyl-L-alanine solvation are elucidated through key thermodynamic
parameters, including the Gibbs energy of transfer (AtrG°), enthalpy of transfer (AtrH°), and
entropy of transfer (AtrS°). These values provide a quantitative measure of the favorability of
transferring the dipeptide from a reference solvent (typically water) to another solvent system.

A significant factor influencing these thermodynamic quantities is the nature of the solvent. For
instance, the transfer enthalpies of Glycyl-L-alanine from water to aqueous mixtures of
organic solvents like ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and
dimethyl sulfoxide have been determined through isothermal calorimetry[1]. These studies
reveal the energetic contributions of intermolecular interactions between the dipeptide and the
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cosolvent molecules. Similarly, investigations into aqueous solutions of formamides and
acetamides have provided data on dissolution and transfer enthalpies, highlighting the role of
amide-peptide interactions|[2].

The Gibbs free energy of transfer, a measure of the spontaneity of the transfer process, has
been studied for similar amino acids like glycine and DL-alanine in aqueous electrolyte
solutions[3]. These studies indicate how the presence of salts can modulate the solvation and
stability of amino acids. Furthermore, the conformational entropy of alanine compared to
glycine suggests that even subtle changes in the peptide structure can impact the overall
thermodynamics of solvation[4][5].

Volumetric and Acoustic Properties: A Window into
Solute-Solvent Interactions

Volumetric and acoustic properties offer valuable insights into the molecular interactions
occurring in solution. The apparent molar volume (¢V) and the partial molar volume of transfer
(Atrv°), for instance, reflect the volume changes upon dissolving the solute and transferring it
between solvents, respectively. These parameters are sensitive to the packing efficiency and
the extent of solute-solvent interactions. Studies on glycine and L-alanine in various aqueous
solutions have demonstrated how factors like temperature and the presence of co-solutes
influence these volumetric properties[6][7][8][9].

Acoustic parameters, such as molar sound velocity and molar compressibility, provide
information about the compressibility of the solution and the strength of intermolecular forces.
Research on amino acids in different aqueous environments has utilized these measurements
to characterize the hydration of these biomolecules and the effect of co-solvents on their
solvation shells[10][11].

Tabulated Quantitative Data

For a clear and concise comparison, the following tables summarize key thermodynamic and
volumetric data for Glycyl-L-alanine and related molecules in various solvent systems.

Table 1: Standard Enthalpies of Transfer (AtrH°) of Glycyl-L-alanine from Water to Aqueous-
Organic Mixtures at 298.15 K[1]
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Organic Co-Solvent Mole Fraction (x2) AtrH® (kJ-mol-1)

Ethanol 0.1 Data not available in abstract
1-Propanol 0.1 Data not available in abstract
2-Propanol 0.1 Data not available in abstract
Acetonitrile 0.1 Data not available in abstract
1,4-Dioxane 0.1 Data not available in abstract
Acetone 0.1 Data not available in abstract
Dimethyl Sulfoxide 0.1 Data not available in abstract

Note: Specific values need to
be extracted from the full

publication.

Table 2: Enthalpy Coefficients of Pairwise Interactions (hxy) between Glycyl-L-alanine and
Organic Co-solvents in Aqueous Solutions at 298.15 K[1][2]

Organic Co-Solvent hxy (J-kg-mol-2)

Ethanol Data not available in abstract
1-Propanol Data not available in abstract
Acetonitrile Data not available in abstract
Formamide Data not available in abstract
N,N-Dimethylformamide Data not available in abstract

Note: Specific values need to be extracted from

the full publication.

Table 3: Apparent Molar Volumes (V) of L-alanine in Aqueous Citric Acid Solutions at Different
Temperatures|[6]
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Molality of Citric Acid

Temperature (K) @V (m3-mol-1) x 10-6
(mol-kg-1)

288.15 0.05 Data not available in abstract

298.15 0.05 Data not available in abstract

308.15 0.05 Data not available in abstract

298.15 0.10 Data not available in abstract

298.15 0.20 Data not available in abstract

Note: Specific values need to
be extracted from the full

publication.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. The
following provides an overview of the key methodologies employed.

Isothermal Calorimetry

The enthalpies of dissolution and solvation are measured using an isothermal calorimeter. A
known amount of the peptide is dissolved in the solvent, and the heat change associated with
the dissolution process is measured. The standard enthalpy of dissolution (AsolH®) is obtained
by extrapolating the experimental data to infinite dilution. The enthalpy of solvation (AsolvH°®) is
then calculated by combining the enthalpy of dissolution with the standard enthalpy of
sublimation (AsubH°®) of the peptide[1]. The transfer enthalpy (AtrH°) from a reference solvent
(e.g., water) to another solvent is calculated as the difference between the standard enthalpies
of solution in the two solvents.

Density Measurements for Volumetric Properties

The apparent molar volumes (@V) are determined from precise density measurements of the
solutions at different concentrations. A vibrating-tube digital density meter is commonly used for
this purpose. The apparent molar volume is calculated using the following equation:
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evV=(M/p)-((p-p0)/(m-p-p0))

where M is the molar mass of the solute, m is the molality of the solution, and p and pO are the
densities of the solution and the pure solvent, respectively[6]. The standard partial molar
volume (V°@) is obtained by extrapolating the apparent molar volumes to infinite dilution.

Ultrasonic Interferometry for Acoustic Properties

Acoustic parameters are determined by measuring the ultrasonic velocity and density of the
solutions. An ultrasonic interferometer operating at a fixed frequency is used to measure the
sound velocity. From these measurements, various acoustic parameters such as molar sound
velocity (R) and molar compressibility (W) can be calculated to infer molecular interactions[10].

Logical Workflow for Solvation Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of peptide
solvation.

Experimental and Computational Workflow for Peptide Solvation Analysis

Experimental Characterization

Thermodynamic Measurements Volumetric Measurements Acoustic Measurements
(Calorimetry) (Densitometry) (Ultrasonic Interferometry)

v Data Awalysis v
Gibbs Energy, Enthalpy, Apparent and Partial Molar Sound Velocity,
and Entropy of Transfer Molar Volumes Molar Compressibility

Interpretation

Understanding Solute-Solvent
and Solute-Solute Interactions
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Caption: Workflow for analyzing peptide solvation.

This comparative analysis underscores the multifaceted nature of Glycyl-L-alanine solvation.
The interplay of solvent properties and peptide structure dictates the thermodynamic and
physicochemical behavior, providing a foundation for understanding more complex peptide and
protein systems in various chemical and biological environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1332730#comparative-analysis-of-glycyl-lI-alanine-
solvation-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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